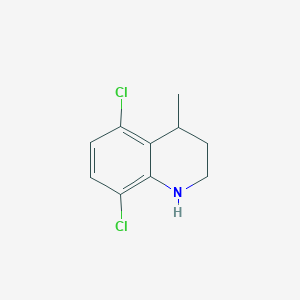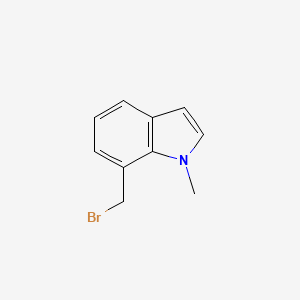
Trimethylsilyl dipropan-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl diisopropylcarbamate is an organic compound characterized by the presence of a trimethylsilyl group and a diisopropylcarbamate moiety. This compound is known for its utility in organic synthesis, particularly as a protecting group for amines and alcohols. It is a colorless liquid with a distinct odor and is soluble in various organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethylsilyl diisopropylcarbamate is typically synthesized through the reaction of trimethylsilyl chloride with diisopropylcarbamate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows: [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{(i-Pr}_2\text{NCO}_2\text{H)} \rightarrow \text{(CH}_3\text{)}_3\text{SiNCO}_2\text{(i-Pr}_2\text{)} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of trimethylsilyl diisopropylcarbamate involves similar reaction conditions but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification steps such as distillation to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethylsilyl diisopropylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the trimethylsilyl group.
Hydrolysis: In the presence of water or aqueous acids, it hydrolyzes to form diisopropylcarbamate and trimethylsilanol.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, which can displace the trimethylsilyl group.
Acids and Bases: Used to catalyze hydrolysis or other substitution reactions.
Major Products:
Diisopropylcarbamate: Formed through hydrolysis.
Trimethylsilanol: Another product of hydrolysis.
Applications De Recherche Scientifique
Trimethylsilyl diisopropylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines and alcohols during multi-step organic synthesis.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential in drug delivery systems due to its ability to protect functional groups.
Industry: Utilized in the production of high-purity chemicals and materials, including polymers and resins.
Mécanisme D'action
The primary mechanism by which trimethylsilyl diisopropylcarbamate exerts its effects is through the formation of a stable protective layer over reactive functional groups. This prevents unwanted side reactions during synthesis. The trimethylsilyl group can be selectively removed under mild conditions, revealing the protected functional group for further reactions.
Comparaison Avec Des Composés Similaires
Trimethylsilyl Chloride: Used for similar protective purposes but is more reactive.
Trimethylsilyl Cyanide: Utilized in nucleophilic addition reactions.
Trimethylsilyl Azide: Employed in azide-alkyne cycloaddition reactions.
Uniqueness: Trimethylsilyl diisopropylcarbamate is unique due to its dual functionality, providing both protection and the ability to be easily removed under mild conditions. This makes it particularly valuable in complex organic syntheses where selective protection and deprotection are crucial.
Propriétés
Numéro CAS |
89029-15-2 |
|---|---|
Formule moléculaire |
C10H23NO2Si |
Poids moléculaire |
217.38 g/mol |
Nom IUPAC |
trimethylsilyl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C10H23NO2Si/c1-8(2)11(9(3)4)10(12)13-14(5,6)7/h8-9H,1-7H3 |
Clé InChI |
BCUBHFONIAZMGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(Trimethylsilyl)methyl]benzenecarbothioamide](/img/structure/B11885775.png)


![[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11885788.png)



